molecular formula C24H28N4O B5132706 N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Cat. No. B5132706
M. Wt: 388.5 g/mol
InChI Key: WAXNAQBEXPOEBH-UHFFFAOYSA-N
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Description

N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a compound that belongs to the pyrazole class of chemicals. It is a potent and selective antagonist of the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves the inhibition of the dopamine D3 receptor. The compound binds to the receptor and prevents the binding of dopamine, which leads to a decrease in the activity of the receptor. This results in a decrease in the release of dopamine in the brain, which is responsible for the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is responsible for the regulation of mood, motivation, and reward. The compound has also been shown to decrease the activity of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward.

Advantages and Limitations for Lab Experiments

The advantages of using N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in lab experiments are that it is a potent and selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the function of this receptor. The compound has a high affinity for the receptor, which allows for the study of the receptor at low concentrations. The limitations of using this compound in lab experiments are that it is a synthetic compound, which may limit its use in certain experiments.

Future Directions

The future directions for the study of N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide include the study of its potential therapeutic applications in the treatment of drug addiction, depression, and other psychiatric disorders. The compound may also be studied for its potential use in the development of new drugs that target the dopamine D3 receptor. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves the reaction of 1-(3-phenylpropyl)-4-piperidin-1-ylpyrazole with benzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give the final product. The yield of the synthesis is high, and the purity of the compound can be easily achieved by standard purification techniques.

Scientific Research Applications

N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. The compound has been studied for its potential use in the treatment of drug addiction, depression, and other psychiatric disorders.

properties

IUPAC Name

N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c29-24(21-11-5-2-6-12-21)26-23-13-16-25-28(23)22-14-18-27(19-15-22)17-7-10-20-8-3-1-4-9-20/h1-6,8-9,11-13,16,22H,7,10,14-15,17-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXNAQBEXPOEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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